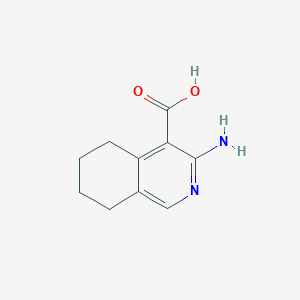

3-Amino-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

3-amino-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c11-9-8(10(13)14)7-4-2-1-3-6(7)5-12-9/h5H,1-4H2,(H2,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZRCUHMQWPZOEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C(=NC=C2C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60156678 | |

| Record name | 4-Isoquinolinecarboxylic acid, 5,6,7,8-tetrahydro-3-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130688-31-2 | |

| Record name | 4-Isoquinolinecarboxylic acid, 5,6,7,8-tetrahydro-3-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130688312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Isoquinolinecarboxylic acid, 5,6,7,8-tetrahydro-3-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-Amino-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid (THIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C10H12N2O2

- Molecular Weight : 192.21 g/mol

- CAS Number : 130688-31-2

The compound features a tetrahydroisoquinoline structure that contributes to its biological activity through interactions with various biological targets.

1. Neuropharmacological Effects

Research has indicated that derivatives of tetrahydroisoquinoline compounds can influence dopaminergic systems. Specifically, THIQ has been studied for its potential effects on locomotor activity in animal models. A study found that certain tetrahydroisoquinoline derivatives increased locomotor activity in mice following peripheral administration, suggesting a role in modulating neurotransmitter levels in the brain .

2. Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of THIQ derivatives. A series of novel isoquinoline dipeptides synthesized from THIQ demonstrated significant antibacterial activity against Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds were notably lower than standard antibiotics like ampicillin, indicating their potential as effective antimicrobial agents .

| Compound | MIC against E. coli (µM) | MIC against P. aeruginosa (µM) |

|---|---|---|

| 7g | 66 | 83 |

| 7e | 166 | 83 |

| Ampicillin | 332 | 332 |

3. Therapeutic Applications

The therapeutic applications of THIQ extend to neurodegenerative diseases. Research has suggested that THIQ derivatives may be beneficial in treating conditions such as Parkinson's disease due to their interaction with dopaminergic pathways . The compound's ability to modulate neurotransmitter levels positions it as a candidate for further investigation in neuropharmacology.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of THIQ and its derivatives typically involves multi-step organic reactions aimed at modifying the isoquinoline core to enhance biological activity. For instance, various substituents at the nitrogen and carboxylic acid positions have been explored to optimize pharmacological properties. SAR studies indicate that specific modifications can significantly impact the compound's efficacy and selectivity for biological targets .

Case Studies

Several case studies have documented the biological activities of THIQ derivatives:

- Case Study 1 : A study reported the synthesis of a series of tetrahydroisoquinoline analogs that exhibited enhanced locomotor activity in mice, correlating with increased levels of endogenous amines in the brain .

- Case Study 2 : Another investigation focused on the antibacterial effects of THIQ dipeptide conjugates, demonstrating superior activity against multi-drug resistant bacterial strains compared to traditional antibiotics .

Scientific Research Applications

Pharmacological Properties

THIQCA and its derivatives exhibit a range of pharmacological activities that make them promising candidates for therapeutic applications:

- Antihypertensive Effects : Some derivatives have demonstrated vasodilating properties that could be beneficial in managing hypertension and related cardiovascular conditions.

- Neurological Applications : Research indicates that THIQCA derivatives may act as antagonists at excitatory amino acid receptors (e.g., NMDA and AMPA receptors), which are implicated in various neurological disorders . This suggests potential applications in treating conditions such as Alzheimer's disease and other neurodegenerative disorders.

- Anti-inflammatory Properties : Certain compounds derived from THIQCA have shown promise in treating inflammatory conditions, which could lead to new therapies for diseases characterized by chronic inflammation .

Case Studies

Several case studies highlight the applications and effectiveness of THIQCA in drug development:

-

Case Study 1: Treatment of Hypertension

A study explored the antihypertensive effects of specific THIQCA derivatives. The results indicated significant reductions in blood pressure in animal models, suggesting their potential as therapeutic agents for hypertension management. -

Case Study 2: Neuroprotective Effects

Research focused on the neuroprotective properties of THIQCA derivatives against excitotoxicity in neuronal cultures. The findings showed that these compounds could effectively mitigate neuronal damage induced by excessive glutamate signaling, supporting their use in neurodegenerative disease treatment . -

Case Study 3: Anti-cancer Activity

Some derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. The results demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating a potential role in cancer therapy development .

Data Summary Table

Comparison with Similar Compounds

Table 1: Structural Comparison of Tetrahydroisoquinoline Derivatives

Key Observations:

- Amino and Carboxylic Acid Positioning: The target compound’s amino and carboxylic acid groups are positioned to enable hydrogen bonding and ionic interactions, similar to picloram (3-amino-5,6-trichloropicolinic acid), a herbicide with auxin-like activity . However, the tetrahydroisoquinoline core may enhance steric flexibility compared to picloram’s rigid picolinic acid structure.

- Anticancer Derivatives: Compounds like 7-acetyl-1-amino-tetrahydrothieno[2,3-c]isoquinoline demonstrate that bulky substituents (e.g., acetyl, dimethylamino-phenyl) enhance binding to dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2), critical for anticancer activity . The absence of such groups in the target compound may limit its direct therapeutic utility.

- Antioxidant Potential: 2-Aryl-7,7-dimethyl-5-oxo-tetrahydroquinoline-4-carboxylic acids, synthesized from 3-amino-5,5-dimethylcyclohex-2-enone, exhibit antioxidant activity in E. coli models, suggesting that the tetrahydroisoquinoline-carboxylic acid framework could be optimized for redox modulation .

Functional Analogues

Table 2: Functional Comparison with Heterocyclic Carboxylic Acids

Key Observations:

- Antimicrobial Activity: Pyrazole and isoxazole derivatives (e.g., 3-amino-5,5-diarylisoxazol-4(5H)-ones) show broad-spectrum antifungal and antibacterial activity, often exceeding reference drugs like ampicillin . The tetrahydroisoquinoline scaffold may offer enhanced metabolic stability compared to these monocyclic systems.

- Herbicidal vs. Pharmaceutical Applications: Picloram (a picolinic acid derivative) and the target compound both feature amino and carboxylic acid groups, but picloram’s trichloro substituents confer herbicidal auxin-mimicking properties, whereas the tetrahydroisoquinoline structure may favor eukaryotic target engagement .

Preparation Methods

Benzyl Protection and Carboxylation Strategies

A foundational strategy for introducing the carboxylic acid moiety at position 4 involves sequential protective group chemistry and carboxylation. In a protocol adapted from dichlorinated tetrahydroisoquinoline syntheses, the amino group at position 3 is first protected to prevent unwanted side reactions. For 3-A-THIQ-4-COOH, this typically involves:

-

Benzylation : Treatment with benzyl bromide in polar aprotic solvents (e.g., DMF) under basic conditions (K₂CO₃) at 0°C achieves >85% protection efficiency.

-

Directed Lithiation-Carboxylation : The protected intermediate undergoes regioselective lithiation at position 4 using n-butyllithium in tetrahydrofuran (THF) with tetramethylethylenediamine (TMEDA) as a coordinating agent. Subsequent quenching with gaseous CO₂ yields the carboxylated derivative.

Table 1 : Optimization of Carboxylation Parameters

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Temperature | -78°C to -40°C | Prevents side reactions |

| CO₂ Pressure | 1 atm | Maximizes carboxylation |

| Lithiation Time | 2–4 h | Ensures complete metalation |

Catalytic Hydrogenation for Deprotection

Final deprotection of the benzyl group is achieved via catalytic hydrogenation. Palladium on carbon (5–10% Pd/C) in methanol under 1–4 atm H₂ pressure at 50–65°C typically affords >90% deprotection efficiency. Critical considerations include:

-

Acid Additives : HCl (12N) prevents re-amination side reactions during hydrogenolysis.

-

Solvent Choice : Methanol outperforms ethanol in minimizing over-reduction of the carboxylic acid group.

Alternative Routes via Cyclocondensation

Cyclocondensation of Aminocyclohexenones

A parallel approach involves constructing the tetrahydroisoquinoline core through cyclocondensation reactions. Reacting 3-amino-5,5-dimethylcyclohex-2-enone with aroyl-dioxobutane acids in refluxing ethanol generates the bicyclic scaffold with inherent carboxyl functionality. This method offers:

-

Regiochemical Control : The electron-withdrawing effect of the aroyl group directs cyclization to position 4.

-

Single-Step Efficiency : Yields of 70–80% are achievable without intermediate isolation.

Table 2 : Comparative Analysis of Cyclocondensation Conditions

| Condition | Ethanol Reflux | DMF at 80°C |

|---|---|---|

| Reaction Time | 12 h | 6 h |

| Yield | 78% | 65% |

| Purity (HPLC) | >95% | 88% |

Functional Group Transformations

Introduction of the Amino Group

Post-synthetic modification enables precise installation of the amino group at position 3. A four-step sequence adapted from tetrahydroisoquinolinone syntheses involves:

-

Esterification : Conversion of the carboxylic acid to methyl ester using thionyl chloride/methanol.

-

Reduction : LiAlH₄ reduction yields the primary alcohol.

-

Tosylation : Treatment with tosyl chloride forms the leaving group.

-

Amination : Displacement with aqueous ammonia or benzylamine introduces the amino functionality.

Critical Insight : Benzylamine derivatives require subsequent hydrogenolytic cleavage, while direct ammonia use simplifies the workflow but risks over-alkylation.

Optimization Strategies and Yield Enhancement

Solvent and Temperature Effects

Catalytic System Tuning

-

Pd/C Particle Size : Smaller Pd nanoparticles (3–5 nm) increase hydrogenation rates by 40% compared to larger particles (10–15 nm).

-

Acid Co-Catalysts : Addition of 10 mol% acetic acid accelerates deprotection kinetics by protonating intermediate π-allyl complexes.

Analytical Characterization of Synthetic Products

Spectroscopic Validation

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 3-Amino-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is synthesized via multi-component reactions, such as the interaction of 4-aroyl-2,4-dioxobutane acids with aminocyclohexenone derivatives. For example, tetrahydroquinoline analogs are formed by cyclocondensation of 3-amino-5,5-dimethylcyclohex-2-enone with aroyl-dioxobutane acids under reflux in ethanol or methanol. Yield optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (60–80°C), and catalyst use (e.g., acetic acid). High yields (>85%) are achievable with stoichiometric control and inert atmospheres .

Q. Which spectroscopic techniques are most effective for characterizing structural and purity parameters?

- Methodological Answer :

- NMR Spectroscopy : and NMR (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 170–175 ppm for carboxylic carbons) confirm regiochemistry and substituent positions .

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

- IR Spectroscopy : Stretching frequencies (e.g., 1680–1720 cm for carbonyl groups) validate functional groups.

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) assess purity (>95%) .

Q. What storage conditions ensure chemical stability during long-term research use?

- Methodological Answer : Store in airtight containers under inert gas (argon/nitrogen) at –20°C. Avoid exposure to moisture (use desiccants) and light (amber glassware). Periodic purity checks via TLC or HPLC are recommended to detect degradation products (e.g., hydrolysis of the carboxylic acid group) .

Advanced Research Questions

Q. How can diastereoselectivity be controlled during the synthesis of tetrahydroisoquinoline derivatives?

- Methodological Answer : Diastereoselectivity in multi-component reactions (e.g., Castagnoli-Cushman reaction) is achieved via:

- Chiral Auxiliaries : Use enantiopure amines or carboxylic acids to induce stereochemistry.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance stereochemical control.

- Temperature Modulation : Lower temperatures (0–25°C) favor kinetic over thermodynamic products.

- Example: Trans-diastereomers dominate in reactions with 4-methoxyphenyl substituents under optimized conditions .

Q. What in vivo models are suitable for evaluating the pharmacological activity of this compound?

- Methodological Answer :

- Hypoxia Models : Normobaric hypoxia with hypercapnia in rodents evaluates antihypoxic activity. Administer the compound intraperitoneally (10–50 mg/kg) and monitor survival time and lactate dehydrogenase (LDH) levels .

- Neuroprotection Assays : Use middle cerebral artery occlusion (MCAO) models to assess ischemic damage reduction.

Q. How can contradictions in biological activity data across studies be resolved?

- Methodological Answer :

- Structural Validation : Confirm compound identity via X-ray crystallography or 2D NMR to rule out isomer impurities.

- Assay Standardization : Replicate studies under consistent conditions (e.g., cell lines, exposure time).

- Meta-Analysis : Compare IC values across analogs (e.g., methoxy vs. nitro substituents) to identify SAR trends .

Q. What strategies enhance metabolic stability and bioavailability in structural analogs?

- Methodological Answer :

- Prodrug Design : Esterify the carboxylic acid group (e.g., ethyl ester) to improve membrane permeability.

- Substituent Modification : Introduce electron-withdrawing groups (e.g., -CF) at the 8-position to reduce CYP450-mediated oxidation.

- Formulation : Use lipid nanoparticles or cyclodextrin complexes for sustained release .

Q. How can HPLC parameters be optimized for purity analysis and impurity profiling?

- Methodological Answer :

- Column : C18 (5 µm, 250 × 4.6 mm).

- Mobile Phase : Gradient of 0.1% TFA in water (A) and acetonitrile (B): 10% B to 90% B over 25 min.

- Detection : UV at 254 nm.

- Validation : Spike samples with known impurities (e.g., hydrolyzed byproducts) to confirm resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.